molecular formula C11H17NO B13560180 (r)-2-Amino-2-(3-isopropylphenyl)ethan-1-ol

(r)-2-Amino-2-(3-isopropylphenyl)ethan-1-ol

Cat. No.: B13560180
M. Wt: 179.26 g/mol
InChI Key: OYVURCNTZBCORS-NSHDSACASA-N
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Description

®-2-Amino-2-(3-isopropylphenyl)ethan-1-ol is an organic compound that belongs to the class of alcohols It features a hydroxyl group (-OH) attached to an aliphatic carbon atom, along with an amino group (-NH2) and an isopropyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(3-isopropylphenyl)ethan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone or aldehyde precursor using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of ®-2-Amino-2-(3-isopropylphenyl)ethan-1-ol may involve catalytic hydrogenation processes. These processes utilize metal catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) to facilitate the reduction of the precursor compound. The reaction is conducted under high pressure and temperature to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(3-isopropylphenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form secondary or tertiary amines using reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous or acidic medium, CrO3 in acidic medium.

    Reduction: H2 gas with Pd/C or PtO2 catalyst, NaBH4 in ethanol or THF.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amino alcohols or amides.

Scientific Research Applications

®-2-Amino-2-(3-isopropylphenyl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in receptor studies.

    Medicine: Explored for its therapeutic potential in treating neurological disorders and as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and as a precursor in the manufacture of specialty chemicals.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(3-isopropylphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors in the central nervous system, modulating neurotransmitter release and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Amino-2-phenylethan-1-ol: Lacks the isopropyl group, making it less sterically hindered.

    ®-2-Amino-2-(4-isopropylphenyl)ethan-1-ol: Similar structure but with the isopropyl group in the para position.

    ®-2-Amino-2-(3-methylphenyl)ethan-1-ol: Contains a methyl group instead of an isopropyl group.

Uniqueness

®-2-Amino-2-(3-isopropylphenyl)ethan-1-ol is unique due to the presence of the isopropyl group at the meta position on the phenyl ring. This structural feature imparts distinct steric and electronic properties, influencing its reactivity and interaction with biological targets.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

(2R)-2-amino-2-(3-propan-2-ylphenyl)ethanol

InChI

InChI=1S/C11H17NO/c1-8(2)9-4-3-5-10(6-9)11(12)7-13/h3-6,8,11,13H,7,12H2,1-2H3/t11-/m0/s1

InChI Key

OYVURCNTZBCORS-NSHDSACASA-N

Isomeric SMILES

CC(C)C1=CC(=CC=C1)[C@H](CO)N

Canonical SMILES

CC(C)C1=CC(=CC=C1)C(CO)N

Origin of Product

United States

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